9-Hydroxy-12-oxooctadeca-10,15-dienoic acid

Descripción general

Descripción

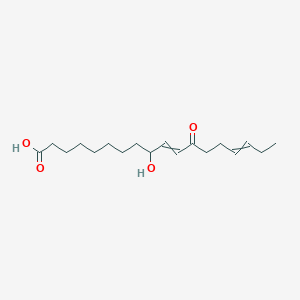

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is a compound with the molecular formula C18H30O4. It is a type of octadecadienoic acid, characterized by the presence of hydroxy and oxo functional groups at specific positions on its carbon chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid typically involves the oxidation of linoleic acid. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxy and oxo groups at the desired positions on the carbon chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. large-scale synthesis would likely follow similar principles to laboratory methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxy group or remove double bonds.

Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Acids and bases: For catalyzing substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid has several applications in scientific research:

Chemistry: Used as a model compound for studying oxidation and reduction reactions.

Biology: Investigated for its role in biological pathways and potential as a bioactive molecule.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Mecanismo De Acción

The mechanism of action of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid metabolism and inflammation . By binding to these receptors, the compound can modulate the expression of genes involved in these processes .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other hydroxy and oxo derivatives of octadecadienoic acid, such as:

- 9-Hydroxy-10-oxo-12,15-octadecadienoic acid

- 9-oxo-10(E),12(E)-Octadecadienoic acid .

Uniqueness

What sets 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid apart is its specific combination of functional groups and double bond positions, which confer unique chemical properties and biological activities.

Actividad Biológica

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid (commonly referred to as 9-HODE) is a bioactive lipid derived from linoleic acid. It belongs to the family of hydroperoxy-octadecadienoic acids (HODEs), which are known for their involvement in various physiological and pathological processes. This article delves into the biological activities of 9-HODE, highlighting its synthesis, mechanisms of action, and implications in health and disease.

- Molecular Formula : C18H30O4

- Molecular Weight : 296.43 g/mol

- Physical State : Yellow liquid at room temperature

- Synthesis : Typically synthesized through the oxidation of linoleic acid using enzymatic or chemical methods, often characterized by HPLC and mass spectrometry.

Anti-inflammatory Effects

Research indicates that 9-HODE has significant anti-inflammatory properties. It modulates inflammatory responses by influencing the expression of pro-inflammatory cytokines. For instance, studies have shown that 9-HODE can reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, thereby attenuating inflammation.

Antioxidant Properties

9-HODE exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to cellular defense mechanisms against oxidative damage.

Role in Cancer Biology

The compound has been implicated in cancer biology, particularly regarding breast cancer stem cells (BCSCs). A study demonstrated that 9-HODE could inhibit BCSC proliferation by downregulating c-Myc, a transcription factor associated with cell growth and survival. This suggests a potential therapeutic role for 9-HODE in targeting cancer stem cells and reducing tumor recurrence .

The biological effects of 9-HODE are mediated through its interaction with various molecular targets:

- Nuclear Receptors : It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammatory pathways.

- Signal Transduction Pathways : 9-HODE activates pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival .

Case Study 1: Inhibition of Breast Cancer Stem Cells

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with 200 µM of 9-HODE led to a significant reduction in the CD44^high/CD24^low subpopulation, indicating a decrease in BCSC markers. This reduction was correlated with increased apoptosis and decreased expression of c-Myc, highlighting its potential as an anti-cancer agent .

Case Study 2: Cardiovascular Implications

Another study explored the role of 9-HODE in cardiovascular diseases. It was found that elevated levels of 9-HODE correlate with increased oxidative stress and inflammation in endothelial cells, suggesting its involvement in atherosclerosis progression .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces IL-6 and TNF-α | Modulation of cytokine expression |

| Antioxidant | Scavenges free radicals | Enhances antioxidant enzyme activity |

| Cancer inhibition | Reduces BCSC proliferation | Downregulates c-Myc |

| Cardiovascular effects | Promotes oxidative stress | Involved in endothelial dysfunction |

Current Research Directions

Ongoing research aims to further elucidate the complex biological roles of 9-HODE. Studies are focusing on its dual nature—exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context—alongside its potential as a biomarker for various diseases including cancer and cardiovascular disorders .

Propiedades

IUPAC Name |

9-hydroxy-12-oxooctadeca-10,15-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h3-4,14-15,17,20H,2,5-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJBIBPYWAVKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(=O)C=CC(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60824042 | |

| Record name | 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78335-22-5 | |

| Record name | 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.